Superior Lipophilicity vs. Unsubstituted 8-Hydroxyquinoline-2-carbaldehyde Drives Membrane Permeability
The 5,7-dimethyl substitution on 8-hydroxyquinoline-2-carbaldehyde increases the predicted partition coefficient (logP) by approximately 1 unit compared to the unsubstituted parent compound. The target compound exhibits a logP of 3.01 , whereas 8-hydroxyquinoline-2-carbaldehyde (CAS 14510-06-6) has a reported logP of 2.04 [1]. This difference in lipophilicity translates to an approximately 10-fold higher predicted octanol/water distribution for the dimethyl derivative, which is a critical determinant of membrane permeability and CNS penetration potential.
| Evidence Dimension | Predicted octanol/water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.01 (Hit2Lead/ChemBridge SC-5175112) |
| Comparator Or Baseline | 8-Hydroxyquinoline-2-carbaldehyde (CAS 14510-06-6): logP = 2.04 (Chembase.cn) |
| Quantified Difference | ΔlogP ≈ +0.97 (target more lipophilic, ~9.3× higher distribution ratio) |
| Conditions | Calculated/predicted logP values from different online databases; not experimentally determined in a single study. |
Why This Matters
For procurement in drug discovery programs targeting intracellular or CNS-accessible enzymes, the higher lipophilicity of the dimethyl derivative provides a measurable advantage in membrane permeation over the unsubstituted analog.
- [1] Chembase.cn, 8-hydroxyquinoline-2-carbaldehyde (CAS 14510-06-6), LogP 2.04. View Source
